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Introduction
1-Nitro-4-(trifluoromethoxy)benzene is an aromatic compound of significant interest in the

fields of pharmaceutical development, materials science, and agrochemicals.[1][2] Its molecular

structure, featuring a nitro group and a trifluoromethoxy group on a benzene ring, imparts

unique electronic properties and reactivity. This guide provides an in-depth analysis of the

spectroscopic data for 1-Nitro-4-(trifluoromethoxy)benzene, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial

for the unambiguous identification and characterization of the compound, ensuring its purity

and suitability for various applications.

Molecular Structure and Predicted Spectroscopic
Features
The structure of 1-Nitro-4-(trifluoromethoxy)benzene (CAS Number: 713-65-5, Molecular

Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol ) is characterized by a 1,4-disubstituted

benzene ring.[3][4] The electron-withdrawing nature of both the nitro (-NO₂) and

trifluoromethoxy (-OCF₃) groups significantly influences the electronic environment of the

aromatic ring, which is directly reflected in its spectroscopic signatures.

NMR Spectroscopy: The symmetry of the para-substituted ring will result in a simplified NMR

spectrum. The strong deshielding effect of the nitro group is expected to cause the protons
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and carbons ortho to it to resonate at a lower field (higher ppm). The trifluoromethoxy group

also exerts a deshielding effect.

IR Spectroscopy: The presence of the nitro group will give rise to characteristic strong

absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The

C-F bonds of the trifluoromethoxy group and the aromatic C-H bonds will also produce

distinct signals.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion

peak corresponding to the molecular weight of the compound, along with characteristic

fragmentation patterns resulting from the loss of the nitro and trifluoromethoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Nitro-4-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

¹H NMR Analysis
The ¹H NMR spectrum of a 1,4-disubstituted benzene ring with two different substituents

exhibits a characteristic AA'XX' or, more simply, a two-doublet pattern, arising from the two sets

of chemically non-equivalent aromatic protons.

Protons ortho to the Nitro Group (H-2, H-6): These protons are expected to be the most

deshielded due to the strong electron-withdrawing nature of the adjacent nitro group. They

appear as a doublet at approximately 8.31 ppm.

Protons ortho to the Trifluoromethoxy Group (H-3, H-5): These protons are less deshielded

compared to those ortho to the nitro group and appear as a doublet at around 7.39 ppm.[5]

The coupling between these adjacent protons (ortho-coupling) typically results in a coupling

constant (³J) of approximately 8-9 Hz.[6]

¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the symmetry of the para-disubstituted ring, four signals are expected for the aromatic carbons,
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in addition to the signal for the trifluoromethoxy carbon. While direct experimental data for 1-
Nitro-4-(trifluoromethoxy)benzene is not readily available in the searched literature, we can

predict the chemical shifts based on the analysis of similar compounds, such as 1-nitro-4-

(trifluoromethyl)benzene.[7] The aromatic carbons are expected in the δ 110-160 ppm range.[8]

C-1 (ipso-carbon attached to -NO₂): This quaternary carbon is expected to be significantly

deshielded, appearing at the lowest field among the aromatic carbons.

C-4 (ipso-carbon attached to -OCF₃): This quaternary carbon will also be deshielded.

C-2/C-6: These carbons, adjacent to the nitro group, will be downfield.

C-3/C-5: These carbons, adjacent to the trifluoromethoxy group, will be at a relatively higher

field compared to C-2/C-6.

-OCF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine

atoms.

¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated

compounds. For 1-Nitro-4-(trifluoromethoxy)benzene, a single signal is expected for the

three equivalent fluorine atoms of the trifluoromethoxy group. Based on data for analogous

compounds like 1-nitro-4-(trifluoromethyl)benzene, which shows a signal at -63.18 ppm, the

chemical shift for the -OCF₃ group is anticipated to be in a similar region.[7]

Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data involves careful sample

preparation and instrument setup.

Sample Preparation:

Dissolve approximately 5-10 mg of 1-Nitro-4-(trifluoromethoxy)benzene in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.
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Ensure the sample height is adequate for the instrument's detector.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the instrument on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

For ¹⁹F NMR, use an appropriate pulse sequence with a reference standard like CFCl₃.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 1-Nitro-4-(trifluoromethoxy)benzene is dominated by

absorptions from the nitro, trifluoromethoxy, and aromatic moieties. A detailed vibrational

analysis has been performed using Fourier Transform Infrared (FTIR) and FT-Raman

spectroscopy.

N-O Stretching: The nitro group exhibits two characteristic strong stretching vibrations:

Asymmetric stretching: ~1532 cm⁻¹
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Symmetric stretching: ~1350 cm⁻¹

C-F Stretching: The trifluoromethoxy group will show strong C-F stretching bands, typically in

the region of 1100-1300 cm⁻¹.

C-O Stretching: The aryl ether C-O bond will have a stretching vibration in the 1200-1250

cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹. For this

compound, they are seen at 3125, 3115, 3082, and 2992 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in

the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra

of solid and liquid samples with minimal preparation.

Instrument Preparation:

Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application:

Place a small amount of the 1-Nitro-4-(trifluoromethoxy)benzene sample directly onto

the ATR crystal.

If the sample is solid, apply pressure using the built-in clamp to ensure good contact with

the crystal.

Data Acquisition:

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1-Nitro-4-(trifluoromethoxy)benzene, electron ionization (EI) is a

common method.

Molecular Ion (M⁺): The mass spectrum shows a clear molecular ion peak at m/z = 207,

corresponding to the molecular weight of the compound.[5]

Fragmentation Pattern: Key fragments observed include:

m/z = 177: Loss of NO

m/z = 161: Loss of NO₂

m/z = 95: A prominent peak, the origin of which may involve rearrangement.

m/z = 69: Corresponding to the CF₃⁺ ion.

Experimental Protocol for MS Data Acquisition (EI-
MS)

Sample Introduction:

Introduce a small amount of the sample into the ion source, often via a direct insertion

probe or after separation by gas chromatography (GC).

Ionization:

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:
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Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Detection:

Detect the separated ions to generate the mass spectrum.

Data Summary
Spectroscopic Technique Feature Observed Value/Range

¹H NMR Protons ortho to -NO₂ ~8.31 ppm (d)

Protons ortho to -OCF₃ ~7.39 ppm (d)

Ortho-coupling (³J) ~8-9 Hz

¹³C NMR Aromatic Carbons
Predicted in the 110-160 ppm

range

¹⁹F NMR -OCF₃ Predicted near -60 ppm

IR NO₂ Asymmetric Stretch ~1532 cm⁻¹

NO₂ Symmetric Stretch ~1350 cm⁻¹

C-H Aromatic Stretch 3125, 3115, 3082, 2992 cm⁻¹

MS (EI) Molecular Ion (M⁺) m/z = 207

Key Fragments m/z = 177, 161, 95, 69

Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the integrated analysis of

spectroscopic data to confirm the structure of 1-Nitro-4-(trifluoromethoxy)benzene.

Caption: Integrated workflow for structural confirmation.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a coherent and unambiguous

characterization of 1-Nitro-4-(trifluoromethoxy)benzene. The ¹H NMR confirms the 1,4-
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disubstitution pattern of the aromatic ring, while IR spectroscopy clearly identifies the key

functional groups. Mass spectrometry validates the molecular weight and provides insight into

the compound's fragmentation pathways. This comprehensive spectroscopic profile serves as

a reliable reference for researchers and professionals in quality control and new product

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. chemimpex.com [chemimpex.com]

3. chemistry.stackexchange.com [chemistry.stackexchange.com]

4. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR [m.chemicalbook.com]

6. researchgate.net [researchgate.net]

7. rsc.org [rsc.org]

8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

To cite this document: BenchChem. [Spectroscopic Data of 1-Nitro-4-
(trifluoromethoxy)benzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1297537#spectroscopic-data-nmr-ir-ms-for-1-
nitro-4-trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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